2-[3-Methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid
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Overview
Description
2-[3-Methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid is an organic compound with a complex structure It is characterized by the presence of methoxycarbonyl and tert-butoxycarbonylamino groups attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methoxycarbonyl group. The phenyl ring is then functionalized with the acetic acid moiety through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The process is designed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-Methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as converting carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups onto the phenyl ring.
Scientific Research Applications
2-[3-Methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-Methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid involves its interaction with specific molecular targets. The methoxycarbonyl and tert-butoxycarbonylamino groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The phenyl ring provides a hydrophobic interaction site, while the acetic acid moiety can form ionic bonds with positively charged residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-[2-(tert-Butoxycarbonylamino)ethoxy]acetic acid: Similar in structure but with an ethoxy group instead of a phenyl ring.
2-(tert-Butoxycarbonylamino)acetic acid: Lacks the methoxycarbonyl group and phenyl ring, making it less complex.
Methoxycarbonylphenylacetic acid: Contains the methoxycarbonyl and phenylacetic acid moieties but lacks the tert-butoxycarbonylamino group.
Uniqueness
2-[3-Methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
2-[3-methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(20)16-11-6-9(7-12(17)18)5-10(8-11)13(19)21-4/h5-6,8H,7H2,1-4H3,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKMRVUKCSZFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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